3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Overview
Description
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is an organic compound with the molecular formula C4H5F3O3. It is a chiral building block widely used in the synthesis of pharmaceuticals and agrochemicals. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary target of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is an enzyme known as amidase . Amidases are enzymes that catalyze the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia . They play a crucial role in the metabolism of many organisms and are involved in various biological processes.
Mode of Action
The compound interacts with its target, the amidase enzyme, through a process known as kinetic resolution . In this process, the amidase enzyme acts on the compound, specifically on its amide form, 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide, to yield the optically pure form of the compound . This interaction results in the conversion of the amide form of the compound to its acid form .
Biochemical Pathways
The action of this compound involves the amidase-catalyzed hydrolysis pathway . This pathway leads to the production of the corresponding carboxylic acid and ammonia . The downstream effects of this pathway can include the synthesis of a number of fine chemicals and pharmaceuticals .
Pharmacokinetics
The compound’s interaction with amidase enzymes suggests that it may be metabolized in organisms that express these enzymes .
Result of Action
The result of the action of this compound is the production of optically pure forms of the compound . These forms are important chiral building blocks for a series of pharmaceuticals . For example, both enantiomers of the compound have been shown to be potent intermediates for the synthesis of a number of fine chemicals and pharmaceuticals, such as a pyruvate dehydrogenase kinase inhibitor and bradykinin antagonist .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the activity of the amidase enzyme that acts on the compound was found to be significantly increased in the presence of cobalt ions . Additionally, the amidase enzyme exhibited extreme thermostability, suggesting that the compound’s action, efficacy, and stability may be influenced by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the fluorination of 2-methylpropanoic acid derivatives. For instance, the reaction of 2-methylpropanoic acid with hydrogen fluoride under controlled conditions yields the desired trifluoromethylated product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs biocatalytic processes. A notable method involves the use of a thermostable and cobalt-dependent amidase from Burkholderia phytofirmans ZJB-15079, which efficiently converts 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to the target acid .
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Production of trifluoromethyl alcohols or aldehydes.
Substitution: Generation of trifluoromethyl-substituted amines or thiols.
Scientific Research Applications
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including inhibitors and antagonists.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 3,3,3-Trifluoro-2-hydroxypropanoic acid
- 2-Amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
Comparison: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is unique due to its specific combination of a trifluoromethyl group and a hydroxyl group on the same carbon atom. This structural feature imparts distinct reactivity and stability compared to other trifluoromethylated compounds. For example, 3,3,3-trifluoro-2-hydroxypropanoic acid lacks the methyl group, resulting in different steric and electronic properties .
Properties
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGJACFEVDCYMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921475 | |
Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374-35-6, 114715-77-4 | |
Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 114715-77-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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